molecular formula C19H24N4O3 B6085213 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine

4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B6085213
M. Wt: 356.4 g/mol
InChI Key: PYDRNQJGMKDYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMB-PIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and is synthesized by the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The compound has shown promising results in various scientific studies and has potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the compound is easy to synthesize, and the yield of the reaction is high. The compound has also been shown to have potent anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases. The limitations of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the mechanism of action of the compound is not fully understood, and the compound has not been tested extensively in clinical trials.

Future Directions

There are several future directions for research on 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One direction is to study the mechanism of action of the compound in more detail. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. Further research is also needed to determine the optimal dosage and administration of the compound for different diseases. Additionally, research is needed to determine the potential side effects of the compound and how to mitigate them.

Synthesis Methods

The synthesis of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine involves the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound obtained is also high. The synthesis method has been optimized to obtain the maximum yield of the compound.

Scientific Research Applications

4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has shown potential applications in medicinal chemistry. The compound has been studied extensively for its anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of various types of cancer. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.

properties

IUPAC Name

N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-24-16-13-18(26-3)17(25-2)12-15(16)14-21-23-10-8-22(9-11-23)19-6-4-5-7-20-19/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDRNQJGMKDYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine

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